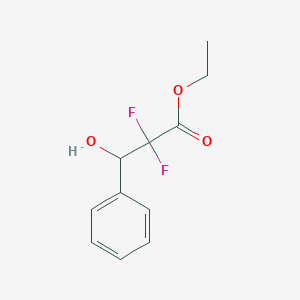
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
Übersicht
Beschreibung
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a chemical compound with the molecular formula C11H12F2O3 . It has a molecular weight of 230.21 . The compound is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate involves benzaldehyde and ethyl 2-bromo-2,2-difluoroacetate . The reaction is carried out in anhydrous tetrahydrofuran at 75°C under an inert atmosphere .Molecular Structure Analysis
The InChI code for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is 1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has a predicted boiling point of 345.2±42.0 °C and a predicted density of 1.248±0.06 g/cm3 . The compound also has a predicted pKa of 12.11±0.20 .Wissenschaftliche Forschungsanwendungen
Ultrasound in Enzymatic Resolution
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has been utilized in studies exploring the enzymatic hydrolysis process. Research by Ribeiro et al. (2001) investigated the application of ultrasound baths in the enzymatic hydrolysis of similar compounds, noting that ultrasound can appreciably reduce reaction times without significantly impacting yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Kinetic Resolution with Organocatalyst
Zhou, Xu, and Chen (2008) conducted kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates using (R)-benzotetramisole as a catalyst. They found that this approach was particularly effective when the aryl group was phenyl or substituted with electron-donating groups (Zhou, Xu, & Chen, 2008).
Chemo-Enzymatic Route for Chiral Acid Preparation
Zhao et al. (2014) reported on the chemical synthesis of a racemic substrate closely related to ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, and its enzymatic preparation of the S-isomer using Porcine pancreas lipase. This study highlights the potential of using chemo-enzymatic methods for preparing chiral compounds (Zhao, Ma, Fu, & Zhang, 2014).
Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) used a compound structurally similar to ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in the Ugi reaction to prepare difluorinated pseudopeptides. This demonstrates the compound's utility in synthesizing structurally complex and potentially biologically significant molecules (Gouge, Jubault, & Quirion, 2004).
Enantioselective Synthesis in Organic Chemistry
The enantioselective synthesis of compounds related to ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has been explored, indicating its relevance in the field of organic synthesis. Kuroki, Asada, and Iseki (2000) achieved highly enantioselective synthesis of similar compounds using chiral rhodium complexes (Kuroki, Asada, & Iseki, 2000).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPSENEIFZNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)
![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)


![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)